2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate
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Overview
Description
Preparation Methods
The synthesis of 2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2,4,5-trichlorophenol with 3-chloroaniline in the presence of a carbamoylating agent . The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base such as triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate can be compared with other similar compounds, such as:
2,4,5-Trichlorophenyl N-(4-chlorophenyl)carbamate: Similar in structure but with a different position of the chlorine atom on the phenyl ring.
N-(3-Chlorophenyl)-2,4,5-trichlorophenoxyacetamide: Another compound with a similar core structure but different functional groups.
2,4,5-Trichlorophenyl acetate: A related compound with an acetate group instead of a carbamate group.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Properties
CAS No. |
99586-20-6 |
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Molecular Formula |
C13H7Cl4NO2 |
Molecular Weight |
351.0 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H7Cl4NO2/c14-7-2-1-3-8(4-7)18-13(19)20-12-6-10(16)9(15)5-11(12)17/h1-6H,(H,18,19) |
InChI Key |
IMABSOXCBKDBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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